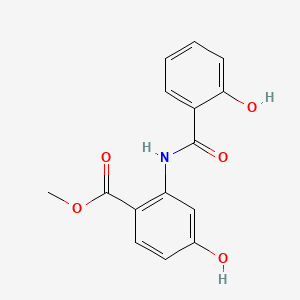![molecular formula C20H26N2O6S2 B14350728 1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]- CAS No. 94683-14-4](/img/structure/B14350728.png)
1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]- is a complex organic compound characterized by its unique structure, which includes an eight-membered ring with two nitrogen atoms and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]- typically involves the reaction of p-toluenesulfonamide with epichlorohydrin in the presence of sodium hydroxide and ethanol. The reaction conditions are optimized using response surface methodology to improve the yield of the compound . The optimal conditions include a reaction time of approximately 9.33 hours, a sodium hydroxide concentration of 6.13 wt.%, and a specific ratio of p-toluenesulfonamide to epichlorohydrin .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and sulfonyl groups, which are reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired product but typically involve moderate temperatures and neutral to slightly basic pH.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein folding.
Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to changes in protein structure and function. This interaction can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diazocine-3,7-diol, octahydro-1-(phenylmethyl)-5-(phenylsulfonyl)-: Similar structure but with different substituents.
3,3,7,7-Tetrakis(difluoramino)octahydro-1,5-dinitro-1,5-diazocine (HNFX): An important oxidizer in propellants with a more complex synthetic process.
Uniqueness
1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]- is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications.
Propriétés
| 94683-14-4 | |
Formule moléculaire |
C20H26N2O6S2 |
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
1,5-bis-(4-methylphenyl)sulfonyl-1,5-diazocane-3,7-diol |
InChI |
InChI=1S/C20H26N2O6S2/c1-15-3-7-19(8-4-15)29(25,26)21-11-17(23)13-22(14-18(24)12-21)30(27,28)20-9-5-16(2)6-10-20/h3-10,17-18,23-24H,11-14H2,1-2H3 |
Clé InChI |
BEMRKOQTVKKDDB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(CN(CC(C2)O)S(=O)(=O)C3=CC=C(C=C3)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,8-Dimethyldibenzo[b,d]furan-1-ol](/img/structure/B14350647.png)
![4-[(2-Methoxyethoxy)methoxy]but-1-ene](/img/structure/B14350652.png)
![N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide](/img/no-structure.png)
![2,2'-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one]](/img/structure/B14350710.png)
![1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene](/img/structure/B14350711.png)
![1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14350718.png)

